molecular formula C11H16N2 B126078 N-Phenylpiperidin-4-amine CAS No. 23056-29-3

N-Phenylpiperidin-4-amine

Cat. No. B126078
CAS RN: 23056-29-3
M. Wt: 176.26 g/mol
InChI Key: LKRMTUUCKBQGFO-UHFFFAOYSA-N
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Description

N-Phenylpiperidin-4-amine is a chemical compound that has been studied in various contexts due to its interesting properties and potential applications. It is related to a family of compounds that exhibit significant pharmacological activities, including dopaminergic activity, which makes them of interest in the field of medicinal chemistry . The compound has also been used as a building block in the synthesis of more complex molecules, such as polymers with paramagnetic properties , and as a ligand in metal complexes that have been studied for their structural and electronic properties .

Synthesis Analysis

The synthesis of N-Phenylpiperidin-4-amine derivatives and related compounds has been explored in several studies. For instance, N-tert-butanesulfinyl imines, which are closely related to N-Phenylpiperidin-4-amine, have been prepared in high yields and used as intermediates for the asymmetric synthesis of amines . These compounds are activated by the tert-butanesulfinyl group, which also serves as a chiral directing group. Another study reported the synthesis of a polystyrene supported N-phenylpiperazine–Cu(II) complex, which was used as a catalyst for multicomponent reactions . The synthesis of N-carboxyanhydride of 4-amino-4-carboxy-2,2,6,6-tetramethylpiperidine-1-oxyl, a paramagnetic monomer, was also achieved starting from related piperidine derivatives .

Molecular Structure Analysis

The molecular structure of N-Phenylpiperidin-4-amine and its polymorphs has been analyzed through crystallography. Two polymorphs of N-phenylpyridin-4-amine were identified, with similar molecular structures but different crystal packing . The pyridyl rings in these polymorphs show better conjugation with the nitrogen atom's lone pairs compared to the phenyl rings, which is indicative of the electronic structure of the molecule. The molecular and electronic structures of related compounds have also been investigated using theoretical methods, such as semiempirical PM3 and Density Functional Theory, to understand the conjugation degree and electronic effects of substituents .

Chemical Reactions Analysis

N-Phenylpiperidin-4-amine derivatives have been involved in various chemical reactions. The polystyrene supported N-phenylpiperazine–Cu(II) complex mentioned earlier catalyzes the KA2-coupling reactions, which are a type of multicomponent reaction involving terminal alkynes, ketones, and secondary amines . The study of the redox properties of 2-[(R-phenyl)amine]-1,4-naphthalenediones, which are structurally related to N-Phenylpiperidin-4-amine, revealed insights into the substituent effects on their redox behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Phenylpiperidin-4-amine derivatives have been characterized through various analytical techniques. The fluorescence enhancement of trans-4-aminostilbene derivatives by N-phenyl substitutions, which is related to the "amino conjugation effect," has been studied, showing that these derivatives have high fluorescence quantum yields and low photoisomerization quantum yields . The redox properties of related compounds have been analyzed using UV-vis spectroscopy and cyclic voltammetry, demonstrating the influence of substituents on the electronic properties of the molecules .

Scientific Research Applications

Anti-inflammatory Properties

  • N-Phenylpiperidin-4-amine derivatives have shown promise in anti-inflammatory applications. A study demonstrated that certain amines based on the phenylpiperidine nucleus exhibited activities comparable to phenylbutazone in the rat paw carrageenan test, indicating potential as anti-inflammatory compounds (Hicks, Smith, Williamson, & Day, 1979).

Synthesis Techniques

  • Research has developed efficient methods for N-heterocyclization of primary amines with diols using CpIr complex catalysis. This process allows for the synthesis of various cyclic amines, including N-Phenylpiperidin-4-amine, in an environmentally friendly manner (Fujita, Fujii, & Yamaguchi, 2004).

Chemical Synthesis

  • The reductive amination of certain carbonyl compounds with specific amines, such as (S)-valine methyl ester, has been utilized for the synthesis of N-Phenylpiperidin-4-amine derivatives, demonstrating the versatility of this compound in chemical synthesis (Manescalchi, Nardi, & Savoia, 1994).

Catalysis Research

  • N-Phenylpiperidin-4-amine has been explored in catalysis research. A polystyrene supported N-phenylpiperazine–Cu(II) complex, which includes a phenylpiperidine unit, was found to be an effective and reusable catalyst for certain coupling reactions, indicating the compound's potential in catalytic processes (Perumgani, Keesara, Parvathaneni, & Mandapati, 2016).

Pharmacological Research

  • N-Phenylpiperidin-4-amine derivatives have been studied in pharmacological contexts. For example, certain N-phenylpiperidines were synthesized for use as dopamine receptor antagonists in research, highlighting their relevance in neuropharmacology (Luo et al., 2004).

Photoredox Catalysis

  • The compound has also found applications in photoredox catalysis. A study demonstrated the use of a photoredox-based catalyst system for aromatic carbon-hydrogen functionalization, which included the synthesis of N-Phenylpiperidin-4-amine (Romero, Margrey, Tay, & Nicewicz, 2015).

Membrane Study

  • N-Phenylpiperidin-4-amine derivatives have been used in studies involving membrane structures. One research utilized a spin-labeled amine derivative to measure pH gradients across thylakoid membranes (Quintanilha & Mehlhorn, 1978).

Safety And Hazards

N-Phenylpiperidin-4-amine is harmful if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

N-phenylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2/c1-2-4-10(5-3-1)13-11-6-8-12-9-7-11/h1-5,11-13H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRMTUUCKBQGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40177624
Record name 4-Anilinopiperidine
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Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

N-Phenylpiperidin-4-amine

CAS RN

23056-29-3
Record name N-Phenyl-4-piperidinamine
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Record name 4-Anilinopiperidine
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Record name 4-Anilinopiperidine
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Record name N-phenylpiperidin-4-amine
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Record name 4-ANILINOPIPERIDINE
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Synthesis routes and methods

Procedure details

To a mixture of 0.5 to 5.0 parts (w/w) of 4-piperidone hydrochloride monohydrate, preferably 1.00 to 3.00 parts (w/w) and 0.5 to 5.0 parts (w/w) of aniline, preferably 1.0 to 2.0 parts (w/w), 1 to 20 parts (w/w) of zinc preferably 4 to 12 parts (w/w) and 5 to 100 parts (w/w) of 90% acetic acid preferably 20 to 50 parts (w/w) were added and stirred at room temperature for 15 to 35 hrs, preferably 20 to 30 hrs, and then at 50 to 90° C., preferably at 65 to 80° C. for 15 to 35 hrs, preferably 20 to 30 hrs. After completion of the reaction, water was added to the reaction mixture and filtered. Crushed ice was added to the filtrate and was neutralized with excess of aqueous sodium hydroxide solution. The crude 4-anilinopiperidine was obtained by filtration. It was then recrystallized with acetone to give colorless needles of 4-anilinopiperidine, mp 105-06° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
S Prunty, D Carmany, ES Dhummakupt… - Journal of forensic …, 2023 - Wiley Online Library
… Also purchased from Cayman Chemicals was a standard of N,1-diphenethyl-N-phenylpiperidin-4-amine (phenethyl-4-ANPP). Fentanyl, carfentanil, lidocaine, and diphenhydramine …
Number of citations: 1 onlinelibrary.wiley.com
L Monti, A Stefanucci, S Pieretti, F Marzoli… - Journal of Enzyme …, 2016 - Taylor & Francis
… a solution of 1-phenethyl-N-phenylpiperidin-4-amine in DCM in presence of triethylamine at … a solution of 1-phenethyl-N-phenylpiperidin-4-amine in DCM in presence of triethylamine at …
Number of citations: 12 www.tandfonline.com
MA Ashwell, JM Lapierre, A Kaplan, J Li, C Marr… - Bioorganic & medicinal …, 2004 - Elsevier
… important discovery that the diphenylmethyl piperazine scaffold was not a pre-requisite for site 2 activity we pursued virtual designs based on the N-alkylated N-phenylpiperidin-4-amine …
Number of citations: 13 www.sciencedirect.com
S Manzoor, MT Gabr, B Rasool, K Pal, N Hoda - Bioorganic Chemistry, 2021 - Elsevier
… (tail) fragment of donepezil is replaced with is N-phenylpiperidin-4-amine fragment. N-phenylpiperidin-4-amine fragment exhibit promising efficacy and druggable profile while reducing …
Number of citations: 14 www.sciencedirect.com
C Zhou, T Lei, XZ Wei, C Ye, Z Liu, B Chen… - Journal of the …, 2020 - ACS Publications
Transition-metal-catalyzed C–N bond-forming reactions have emerged as fundamental and powerful tools to construct arylamines, a common structure found in drug agents, natural …
Number of citations: 79 pubs.acs.org
EM McBride, RE Keller, GF Verbeck - International Journal of Mass …, 2018 - Elsevier
… The addition of acetic acid promotes the condensation of aniline with NPP to produce the imine of 1-phenethyl-N-phenylpiperidin-4-amine (ANPP-Imine). From here, reduction with …
Number of citations: 11 www.sciencedirect.com
MAA Mohamed, AM Kadry, SA Bekhit… - Journal of Enzyme …, 2023 - Taylor & Francis
… A mixture of 4-(aminomethyl)-4-(aminomethyl)-1-benzyl-2,6-diaryl-N-phenylpiperidin-4-amine 3a–d or 1-benzyl-4-(phenylamino)-2,6-diarylpiperidine-4-carboxamide 4a–d (1.0 mmol) in …
Number of citations: 7 www.tandfonline.com
VB Journigan, C Mésangeau, N Vyas… - Journal of medicinal …, 2014 - ACS Publications
… Guanidated glycine 21 (1-carbon aliphatic linker) was synthesized by coupling Boc-Gly-OH with 4-(aminomethyl)-1-benzyl-N-phenylpiperidin-4-amine (5b) using EDCI/HOBt to give …
Number of citations: 31 pubs.acs.org
BP Mayer, CA Valdez, AJ DeHope, PE Spackman… - Talanta, 2018 - Elsevier
… Subsequent reaction to furnish 3-methyl-1-phenethyl-N-phenylpiperidin-4-amine (3MANPP, … 3-methyl-1-phenethyl-N-phenylpiperidin-4-amine (3MANPP, 5), the direct precursor to 3MF, …
Number of citations: 20 www.sciencedirect.com
W Wang, S Wang, C Xu, H Li, Y Xing, K Hou… - Analytical …, 2019 - ACS Publications
… Siegfried route was one kind of classical route for fentanyl synthesis, (38) and NPP (N-phenethyl-4-piperidinone) and ANPP (1-phenethyl-N-phenylpiperidin-4-amine) were the most …
Number of citations: 28 pubs.acs.org

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